molecular formula C20H13FN2O B2678654 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-25-5

2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2678654
CAS No.: 861208-25-5
M. Wt: 316.335
InChI Key: MWYXXQPGVBHJGF-UHFFFAOYSA-N
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Description

2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that features a chromene core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. The presence of the fluorophenyl group and the nitrile functionality enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component condensation reaction, which includes the following steps:

    Starting Materials: 4-hydroxy-2H-chromen-2-one, 4-fluorobenzaldehyde, and malononitrile.

    Catalyst: Piperidine is often used as a catalyst.

    Solvent: Ethanol is commonly employed as the solvent.

    Reaction Conditions: The reaction mixture is heated under reflux conditions, typically at temperatures around 80-100°C, for several hours until the reaction is complete.

This method yields the desired compound with good to excellent yields under relatively mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and microwave-assisted synthesis are advanced techniques that can be employed to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.

    Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
  • 2-amino-4-(2-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
  • 2-amino-4-(4-chlorophenyl)-4H-benzo[g]chromene-3-carbonitrile

Uniqueness

2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and biological activity. This positioning can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O/c21-15-7-5-12(6-8-15)19-16-9-13-3-1-2-4-14(13)10-18(16)24-20(23)17(19)11-22/h1-10,19H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYXXQPGVBHJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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